An In-depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroisoindoline hydrochloride is a substituted heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif, a fluorinated isoindoline core, is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Fluoroisoindoline hydrochloride. It further details a plausible synthetic route, discusses its reactivity, and explores its current and potential applications in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research setting.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom at the 5-position of the isoindoline ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can alter acidity, basicity, metabolic stability, and binding affinity, making 5-Fluoroisoindoline a valuable synthon for fine-tuning the properties of lead compounds.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The following sections detail the known properties of 5-Fluoroisoindoline hydrochloride.
General and Physical Properties
5-Fluoroisoindoline hydrochloride is typically supplied as a solid.[3] While a definitive melting point is not consistently reported in publicly available literature, its physical state at room temperature is well-established.[4]
| Property | Value | Source(s) |
| CAS Number | 685565-15-5 | [3][4][5] |
| Molecular Formula | C₈H₉ClFN | [4][5][6] |
| Molecular Weight | 173.62 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Boiling Point | 235.3 °C at 760 mmHg | [3][4][7] |
| Flash Point | 96.1 °C | [4][7] |
| Storage Temperature | Room Temperature | [3][4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the fluorinated benzene ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The four protons of the isoindoline ring system (two CH₂ groups) would be expected to appear as singlets or multiplets in the aliphatic region of the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms of the benzene ring will be significantly affected by the fluorine substituent, leading to characteristic splitting patterns (carbon-fluorine coupling). The two aliphatic carbon atoms of the pyrrolidine ring will resonate at higher field.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 5-position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a strong C-F stretching band.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₈FN) at m/z 137.06. The fragmentation pattern would likely involve the loss of fragments from the isoindoline ring.
Synthesis and Reactivity
While specific, detailed experimental procedures for the synthesis of 5-Fluoroisoindoline hydrochloride are not widely published, a plausible synthetic route can be devised based on established methodologies for analogous compounds.
Proposed Synthetic Pathway
A common approach to the synthesis of isoindolines involves the reduction of the corresponding isoindolinone or phthalimide precursor. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic pathway for 5-Fluoroisoindoline hydrochloride.
Causality Behind Experimental Choices:
-
Step 1: Ammonolysis: The conversion of 4-fluorophthalic anhydride to 4-fluorophthalimide is a standard reaction to introduce the nitrogen atom required for the heterocyclic ring.
-
Step 2: Selective Reduction: The selective reduction of one of the carbonyl groups of the phthalimide is a key step. Using a reagent like zinc in acetic acid can achieve this transformation to the corresponding isoindolinone.
-
Step 3: Reduction: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is necessary to reduce the remaining amide carbonyl group to a methylene group, thus forming the isoindoline ring.
-
Step 4: Acidification: The final step involves the treatment of the free base, 5-fluoroisoindoline, with hydrochloric acid to form the stable and more easily handled hydrochloride salt.
Reactivity Profile
The reactivity of 5-Fluoroisoindoline hydrochloride is primarily dictated by the secondary amine within the isoindoline ring.
-
N-Alkylation and N-Acylation: The nitrogen atom is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives. This is a common strategy for incorporating the 5-fluoroisoindoline moiety into larger molecules.
-
Stability: The hydrochloride salt is generally more stable and less prone to air oxidation than the corresponding free base. The aromatic ring is relatively stable to oxidation but can undergo electrophilic aromatic substitution, with the position of substitution directed by the fluorine and the alkylamino substituents.
Applications in Drug Discovery and Development
The isoindoline scaffold is a key component of several marketed drugs, highlighting its therapeutic potential.[1][2] 5-Fluoroisoindoline hydrochloride serves as a crucial building block for the synthesis of analogs of these drugs and for the exploration of new chemical space.
Role as a Pharmaceutical Intermediate
The primary application of 5-Fluoroisoindoline hydrochloride is as an intermediate in the synthesis of more complex molecules. Its pre-formed bicyclic structure and the presence of a reactive secondary amine make it an attractive starting material for the construction of libraries of compounds for high-throughput screening.
Potential Therapeutic Areas
Derivatives of isoindoline have shown activity in a wide range of therapeutic areas, including:
-
Oncology: The isoindoline core is found in immunomodulatory drugs like lenalidomide, which are used to treat multiple myeloma.[1]
-
Central Nervous System (CNS) Disorders: The rigid structure of isoindoline is well-suited for targeting receptors and enzymes in the CNS.
-
Inflammation: Certain isoindoline derivatives have demonstrated anti-inflammatory properties.
The introduction of a fluorine atom can enhance the metabolic stability and cell permeability of drug candidates, potentially leading to improved efficacy and a better pharmacokinetic profile.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoroisoindoline hydrochloride.
Hazard Identification
According to available safety data sheets, 5-Fluoroisoindoline hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]
Recommended Handling Procedures
A detailed, step-by-step protocol for handling this compound should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Dispensing: When weighing and dispensing the solid, take care to minimize the creation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 4. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
